(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 478183-70-9
VCID: VC21548040
InChI: InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
SMILES: C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Molecular Formula: C24H20N2O6
Molecular Weight: 432.4 g/mol

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

CAS No.: 478183-70-9

Cat. No.: VC21548040

Molecular Formula: C24H20N2O6

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid - 478183-70-9

Specification

CAS No. 478183-70-9
Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
Standard InChI Key KVLRWXBYPKSBFY-OAQYLSRUSA-N
Isomeric SMILES C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
SMILES C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Chemical Information

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is an amino acid derivative with the Fmoc protecting group commonly used in peptide synthesis. It belongs to the class of beta-amino acids, distinguished by having the amino group at the beta position relative to the carboxylic acid group . The compound contains a nitrophenyl substituent at the alpha position, which contributes to its specialized applications in research.

The molecular formula of this compound is C24H20N2O6, and it has a molecular weight of 432.4 g/mol . The structure includes several key functional groups: a carboxylic acid group, an Fmoc-protected amino group, and a nitrophenyl group, all arranged in a specific three-dimensional configuration designated by the (R) stereochemistry.

Structural Characteristics

The compound's structure can be broken down into three main components:

  • The Fmoc protecting group, which consists of a fluorene ring system attached to a methyloxycarbonyl linker

  • The central beta-amino acid backbone with the (R) stereochemistry at the alpha position

  • The 2-nitrophenyl substituent, which provides unique chemical properties and reactivity

This specific arrangement gives the molecule its distinctive reactivity profile and applications in peptide synthesis and pharmaceutical research.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

PropertyValueSource
Molecular FormulaC24H20N2O6
Molecular Weight432.4 g/mol
Melting Point170-172 °C
XLogP3-AA3.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count7
Exact Mass432.13213636 Da
AppearanceNot specified in sources-
Optical Rotation[α]D= -123 ± 3° (c=1 in MeOH) at 20°C
Storage TemperatureAmbient

The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 3.9, suggesting potential challenges in aqueous solubility . The presence of two hydrogen bond donors and six acceptors indicates potential for intermolecular interactions that may influence its behavior in solution and binding characteristics with biological targets.

Nomenclature and Identifiers

IUPAC Nomenclature

The IUPAC name for this compound is (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid . This systematic name precisely describes the structure and stereochemistry of the molecule according to international chemical naming conventions.

Common Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial sources:

Table 2: Common Synonyms and Alternative Names

SynonymSource
Fmoc-(R)-3-Amino-3-(2-nitro-phenyl)-propionic acid
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid
(R)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid
(R)-Fmoc-2-nitro-β-phenylalanine
N-Fmoc-2-nitro-L-beta-phenylalanine

It's worth noting that some naming discrepancies exist, particularly regarding position numbering (2- versus 3-) and the use of different conventions for indicating the amino acid structure. These differences arise from alternative naming systems used in organic chemistry and biochemistry.

Chemical Identifiers

Table 3: Chemical Identifiers

Identifier TypeValueSource
CAS Number517905-93-0
Alternative CAS Number478183-70-9
InChIInChI=1S/C24H20N2O6/c27-23(28)13-21(19-11-5-6-12-22(19)26(30)31)25-24(29)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m1/s1
InChIKeyDRESTDPDCGPKNI-OAQYLSRUSA-N
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC4=CC=CC=C4N+[O-]
DSSTox Substance IDDTXSID80375884
WikidataQ82164539

The discrepancy in CAS numbers between sources and is notable and may reflect either database inconsistencies or potentially different isomeric forms of the compound. For research purposes, the CAS number 517905-93-0 appears to be more widely recognized in standard chemical databases .

Applications in Research and Development

Peptide Synthesis Applications

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The Fmoc protecting group allows for orthogonal protection strategies common in peptide chemistry, where different protecting groups can be selectively removed under different conditions.

The compound's unique structure contributes to peptide sequences with specific conformational properties, potentially influencing secondary structure formation and biological activity. It is particularly valuable for creating complex peptide sequences with high purity and defined three-dimensional structures .

Pharmaceutical Research Applications

In pharmaceutical research, this compound offers valuable structural features for drug development. Its unique configuration makes it particularly useful in:

  • Design of novel pharmaceutical compounds targeting specific biological pathways

  • Enhancement of drug candidate efficacy through structural modification

  • Development of peptidomimetic drugs that mimic the structure and function of natural peptides but with improved pharmacological properties

The nitrophenyl group provides additional functionality that can be exploited for structure-activity relationship studies in drug discovery programs.

Bioconjugation and Labeling Applications

The compound facilitates bioconjugation processes, enabling the linking of biomolecules such as proteins and antibodies to therapeutic agents . This capability enhances targeted delivery systems in medical applications and contributes to the development of more precise therapeutic interventions.

Additionally, the nitrophenyl group allows for fluorescent labeling applications, making the compound useful in various imaging techniques in biological research . This property enhances visualization of cellular processes and provides tools for tracking molecular events in complex biological systems.

Neuroscience Research

Due to its structural properties, the compound has applications in studies related to neurotransmitter pathways . It aids in the understanding of neurological disorders and the development of potential treatments by providing structural elements that can interact with specific neurological targets.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.3125 mL11.5626 mL23.1251 mL
5 mM0.4625 mL2.3125 mL4.625 mL
10 mM0.2313 mL1.1563 mL2.3125 mL

Note: This table is adapted from source and assumes appropriate solvent selection based on the compound's solubility properties.

General recommendations for solution preparation include:

  • Selecting appropriate solvents based on the compound's solubility characteristics

  • Preparing separate aliquots to avoid product degradation from repeated freezing and thawing cycles

  • Using freshly prepared solutions whenever possible for optimal results

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